Tetrachlorotetrafluo-ropropane

Description

BenchChem offers high-quality Tetrachlorotetrafluo-ropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrachlorotetrafluo-ropropane including the price, delivery time, and more detailed information at info@benchchem.com.

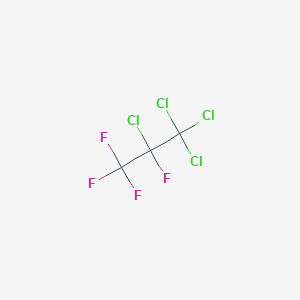

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,2-tetrachloro-2,3,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F4/c4-1(8,2(5,6)7)3(9,10)11 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJGKEZYSSAZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fluorination Halogen Exchange :the Polychlorinated Propane Mixture is then Subjected to Fluorination, Where Chlorine Atoms Are Systematically Replaced by Fluorine. This is Typically Achieved Via a Catalyzed Halogen Exchange Reaction with Hydrogen Fluoride Hf .gla.ac.ukgoogle.comthe Reaction Pathway on a Solid Catalyst, Like Fluorinated Chromia, Involves the Adsorption of the Chlorofluorocarbon Onto the Catalyst Surface. Here, a Surface Mediated Mechanism Facilitates the Exchange of Chlorine Atoms for Fluorine Atoms Supplied by the Hf.gla.ac.ukthe Process Can Occur Stepwise, with Various Chlorofluoropropane Intermediates Being Formed Before the Desired Tetrachlorotetrafluoropropane is Obtained. for Example, 1,1,1,3,3 Pentachloropropane Can Be Fluorinated in the Vapor Phase to Produce Intermediates Like 1,1,1 Trifluoro 3 Chloro 2 Propene Before Yielding a Tetrafluorinated Product.benchchem.com

Studies on Isomerization Reactions Occurring During Synthesis

A significant phenomenon observed during the synthesis of tetrachlorotetrafluoropropane and other mixed chlorofluoroalkanes is the tendency for isomerization. capes.gov.br These rearrangements often occur concurrently with the halogen exchange reaction, particularly when Lewis acid catalysts such as aluminum trichloride (B1173362) (AlCl₃) or related species (AlClₓFᵧ) are used. thieme-connect.de

The driving force for this isomerization is the thermodynamic stability of the resulting isomers. Research has shown that these rearrangements involve the mutual exchange of fluorine and chlorine atoms between adjacent carbon atoms. thieme-connect.de The reaction proceeds towards the formation of more stable halogen clusters. A particularly stable and thus favored configuration is the trifluoromethyl (–CF₃) group. thieme-connect.de Consequently, an isomer with isolated fluorine atoms might rearrange to one containing a –CF₃ group, as this represents a lower energy state.

For example, studies on related C₂ compounds showed that 1,1,2-trichloro-1,2,2-trifluoroethane rearranges in the presence of an aluminum halide catalyst to form the more stable 1,1,1-trichloro-2,2,2-trifluoroethane. thieme-connect.de Similar principles apply to the propane (B168953) series, where the synthesis can yield a mixture of tetrachlorotetrafluoropropane isomers, with the final distribution being heavily influenced by this thermodynamically driven rearrangement. capes.gov.brthieme-connect.de

Table 2: Isomerization of Chlorofluoroalkanes This table illustrates the principle of Lewis acid-catalyzed isomerization towards more stable compounds.

| Starting Isomer (Less Stable) | Catalyst System | Resulting Isomer (More Stable) | Driving Force | Source |

|---|---|---|---|---|

| 1,2-Dichloro-1,1,2,2-tetrafluoroethane | Aluminum Halide (e.g., AlCl₃) | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | Formation of a more stable CF₃ group. | thieme-connect.de |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | Aluminum Halide (e.g., AlCl₃) | 1,1,1-Trichloro-2,2,2-trifluoroethane | Formation of a more stable CF₃ group. | thieme-connect.de |

| Various Tetrachlorotetrafluoropropane Isomers | Lewis Acid Catalysts | Thermodynamically Favored Isomers | Rearrangement to form stable halogen clusters (e.g., -CF₃, -CF₂Cl). | capes.gov.brthieme-connect.de |

Factors Influencing Reaction Selectivity and Product Distribution

The final distribution of tetrachlorotetrafluoropropane isomers and other byproducts is not random but is controlled by a variety of factors that influence reaction selectivity.

Catalyst Nature: The choice of catalyst is paramount. For fluorination via halogen exchange, catalysts like antimony trifluoride (SbF₃), often used with a chlorine co-catalyst (Swarts reaction), or vapor-phase catalysts like fluorinated chromia are common. gla.ac.uksci-hub.se Lewis acid catalysts like aluminum trichloride not only catalyze the halogen exchange but also promote isomerization, shifting the product distribution towards the most thermodynamically stable isomers. thieme-connect.de The physical properties of the catalyst, such as the crystallinity of chromia, also play a significant role in its activity and selectivity. gla.ac.uk

Reaction Temperature: Temperature control is critical. It must be high enough to overcome the activation energy of the reaction but low enough to prevent thermal decomposition and minimize the formation of unwanted byproducts, such as over-fluorinated molecules or unsaturated compounds from dehydrohalogenation.

Reactant Concentration and Ratio: The molar ratio of the fluorinating agent (e.g., HF) to the chlorinated substrate can be adjusted to control the extent of fluorination. google.com Similarly, the presence and concentration of co-reactants, such as chlorine, can be used to maintain catalyst activity and improve yields. google.com

Precursor Structure: The structure of the starting polychloropropane inherently dictates the initial products of fluorination. The relative ease of substitution of primary versus secondary versus tertiary chlorine atoms influences which isomers are initially formed before any subsequent rearrangement. libretexts.orglibretexts.org

Ultimately, the synthesis of a specific tetrachlorotetrafluoropropane isomer requires careful optimization of these factors to guide the reaction pathway towards the desired product while minimizing isomerization and side reactions.

Synthetic Pathways and Reaction Mechanism Elucidation for Tetrachlorotetrafluoropropane

Methodologies for the Chemical Synthesis of Tetrachlorotetrafluoropropane

The synthesis of tetrachlorotetrafluoropropane predominantly involves the controlled fluorination of polychlorinated propanes. Key methodologies include liquid-phase and vapor-phase processes, with catalytic strategies being central to the efficiency of these transformations.

Liquid-phase fluorination offers a versatile approach for the synthesis of tetrachlorotetrafluoropropane, allowing for controlled reaction conditions. This method can be conducted with or without a catalyst.

In non-catalytic systems, heavily chlorinated precursors like 1,1,1,3,3-pentachloropropane (B1622584) or 1,3,3,3-tetrachloropropene are reacted with an excess of hydrogen fluoride (B91410) (HF) in agitated reactors. Precise temperature control, typically within the range of 65–175°C, is crucial to steer the reaction towards the desired product and minimize the formation of byproducts. While this approach simplifies product separation due to the absence of a catalyst, it often requires stringent control over reaction parameters to achieve satisfactory conversion rates.

Catalytic liquid-phase fluorination is a more common and efficient method. The reaction of perchloropropane with a fluorinating agent in the presence of a suitable catalyst is a primary route to tetrachlorotetrafluoropropane. google.com One prominent example involves the use of antimony trifluorodichloride as the fluorinating agent. google.com

A notable study demonstrated the liquid-phase fluorination of pentachlorotrifluoropropane and other tetrachlorotetrafluoropropane isomers at atmospheric or autogenous pressure. researchgate.net This process yielded a mixture of tetrachlorotetrafluoropropane and trichloropentafluoropropane with conversion rates between 60% and 70%. researchgate.net

Table 1: Comparison of Liquid-Phase Fluorination Methods

| Method | Starting Material | Reagents | Temperature | Catalyst | Conversion Rate | Reference |

|---|---|---|---|---|---|---|

| Non-Catalytic | 1,1,1,3,3-Pentachloropropane | Hydrogen Fluoride | 65–175°C | None | 40–50% | |

| Catalytic | Perchloropropane | Antimony Trifluorodichloride | 110–112°C (distillation) | Antimony-based | Not specified | google.com |

Vapor-phase fluorination is a widely employed industrial method for producing highly fluorinated compounds, including tetrachlorotetrafluoropropane. This process involves passing a gaseous mixture of a chlorinated hydrocarbon and anhydrous hydrogen fluoride over a heated, solid catalyst. epo.org This method is generally more suitable for producing more highly fluorinated compounds compared to liquid-phase processes, though it can result in a broader mixture of products. epo.org

The reaction is typically carried out in a tubular reactor packed with a granular catalyst. epo.org The performance of vapor-phase fluorination is highly dependent on the catalyst used, with chromium-based catalysts being particularly effective. researchgate.net The reaction conditions, such as temperature and the molar ratio of reactants, are critical parameters that influence the product distribution and yield. For instance, the fluorination of various chlorofluoropropanes with hydrogen fluoride has been successfully demonstrated using ferric salts on a charcoal support as a catalyst. researchgate.net

The efficacy of both liquid- and vapor-phase fluorination is significantly enhanced by the use of catalysts. These catalysts facilitate the halogen exchange reaction, where chlorine atoms are substituted by fluorine atoms.

The Henne-Swarts reaction is a cornerstone of organofluorine chemistry and a key method for synthesizing chlorofluorocarbons. sci-hub.seutexas.edu The reaction utilizes a reagent system, often referred to as the Swarts reagent, which typically consists of antimony trifluoride (SbF₃) and a catalytic amount of chlorine (Cl₂) or antimony pentachloride (SbCl₅). wikipedia.orgbyjus.com The active fluorinating species is antimony trifluorodichloride (SbF₃Cl₂), which is generated in situ. wikipedia.org

The mechanism involves the breaking of a metal-fluorine bond and the formation of a new carbon-fluorine bond, with the displaced chlorine atom bonding to the antimony. byjus.com This method is particularly effective for the fluorination of polychlorinated substrates. For example, the synthesis of 1,2,2,3-tetrachlorotetrafluoropropane has been achieved by heating a slurry of antimony trifluorodichloride with perchloropropane, with the product being distilled from the reaction mixture at 110–112°C. google.com

The Henne-Swarts reagent, in a broader sense, can also refer to the use of antimony pentachloride in conjunction with hydrogen fluoride. google.comgoogle.com In this system, SbCl₅ acts as a catalyst, and HF serves as the fluorine source. gla.ac.uk The reaction between SbCl₅ and HF produces various antimony chlorofluoride species, which are the active fluorinating agents. google.com

Antimony-Based Catalysts: Antimony compounds are among the most important catalysts for liquid-phase fluorination. rsc.org Antimony pentachloride (SbCl₅) is a potent Lewis acid catalyst that facilitates the halogen exchange reaction. researchgate.netresearchgate.net When reacted with hydrogen fluoride, SbCl₅ forms mixed antimony chlorofluorides (SbCl₅-ₓFₓ), which are the true catalytic species. google.com The degree of fluorination of the antimony catalyst can be controlled by the reaction conditions and, in turn, influences the degree of fluorination of the organic substrate. google.com These catalysts are highly effective, as demonstrated in the fluorination of tetrachloroethene, where a pre-fluorinated Ti-Sb mixed halide catalyst showed excellent results. researchgate.net

Chromium-Based Catalysts: For vapor-phase fluorination, chromium-based catalysts, particularly chromium(III) oxide (Cr₂O₃), are highly effective and widely studied. researchgate.netdesy.degrafiati.com These catalysts are active in a range of halogen exchange reactions. desy.de The active catalytic surface is often a complex mixture of chromium oxide, oxyfluoride, and fluoride species, formed by the reaction of the initial oxide with hydrogen fluoride during the pre-fluorination or the reaction itself. epa.gov The formation of surface chromium oxyfluoride (CrOₓFᵧ) species is believed to be crucial for the catalytic activity, exhibiting higher efficacy than either pure chromium oxide or chromium fluoride. researchgate.net The addition of other metals, such as zinc, to the chromia catalyst can further enhance its performance by modifying its surface properties and activity. researchgate.net

Table 2: Overview of Key Catalysts in Tetrachlorotetrafluoropropane Synthesis

| Catalyst Type | Phase | Typical Precursor/Composition | Active Species | Key Application | Reference |

|---|---|---|---|---|---|

| Antimony-Based | Liquid | SbF₃ + Cl₂ or SbCl₅ | SbF₃Cl₂ | Henne-Swarts Reaction | wikipedia.org |

| Antimony-Based | Liquid | SbCl₅ + HF | SbCl₅-ₓFₓ | Catalytic Fluorination | google.com |

The preparation method of a catalyst has a profound impact on its physical and chemical properties, which in turn dictates its catalytic efficiency. bcrec.id For chromium-based catalysts, several factors during preparation are critical.

The precipitation method is commonly used to prepare chromium hydroxide (B78521), the precursor to chromium oxide catalysts. epo.orgacs.org The conditions during precipitation, such as the reaction rate, can influence the properties of the final chromium hydroxide. epo.org Subsequent calcination (heating) of the chromium hydroxide is a crucial step. The calcination temperature significantly affects the catalyst's surface area, crystal structure, and the oxidation state of the chromium species. bcrec.idspringerprofessional.de For instance, higher calcination temperatures can lead to an increase in particle size and enhanced crystallinity, which may alter the catalytic activity. springerprofessional.de Firing the chromium(III) hydroxide precursor in the presence of hydrogen at temperatures between 350 to 500°C has been shown to produce a catalyst precursor with a large specific surface area, leading to a more active and selective fluorination catalyst upon partial fluorination with HF. googleapis.com

Halogen Exchange Reaction Kinetics and Thermodynamics

The synthesis of tetrachlorotetrafluoropropane often involves halogen exchange fluorination, a process where chlorine atoms in a polychlorinated propane (B168953) precursor are substituted with fluorine. This transformation, commonly known as the Swarts reaction, is governed by specific kinetic and thermodynamic principles.

Thermodynamically, the replacement of chlorine with fluorine can be challenging, often requiring significant energy input with reaction temperatures in the region of 573K. gla.ac.uk The process is typically exothermic, but the high activation energy necessitates the use of catalysts to proceed at a practical rate. The fluorinating agent is generally anhydrous hydrogen fluoride (HF). gla.ac.uk

Kinetically, the reaction rate is heavily dependent on the catalyst employed. Chromia (Cr₂O₃) based catalysts are frequently used for vapor-phase fluorinations. gla.ac.uk The activity of these catalysts is influenced by their physical and chemical properties. For instance, studies on chromia catalysts have shown that lower levels of crystallinity correspond to higher surface areas and, consequently, superior conversion rates of the chlorinated starting material. gla.ac.uk The performance of these catalysts can be further modified by the introduction of dopants. gla.ac.uk

Mechanistic studies involving isotopic tracers have been crucial in understanding the kinetics. For example, the use of deuterium-labeled fluorinating agents (DF) helped determine that the primary pathway is a halogen exchange mechanism occurring on the catalyst surface, rather than a hydrofluorination/dehydrochlorination sequence. gla.ac.uk The reactivity in halogen exchange can also be influenced by the position of the halogen on the carbon chain; secondary and tertiary fluorides have shown higher reactivity than primary fluorides in certain catalytic systems. organic-chemistry.org

Table 1: Factors Influencing Halogen Exchange Catalyst Performance This table summarizes research findings on how catalyst properties affect reaction outcomes in the synthesis of fluorinated propanes.

| Factor | Observation | Impact on Kinetics/Thermodynamics | Source |

|---|---|---|---|

| Catalyst Crystallinity (Chromia) | Chromias with lower crystallinity exhibit higher catalytic activity. | Increases surface area, providing more active sites and enhancing reaction rate. | gla.ac.uk |

| Dopants (e.g., Zinc(II) on Chromia) | The presence of dopants can alter the catalytic performance. | Modifies the electronic properties and surface chemistry of the catalyst, affecting both activity and selectivity. | gla.ac.uk |

| Catalyst Pre-treatment | Pre-fluorination of the catalyst (e.g., chromia) is essential for activity. | Creates the active catalytic species on the surface required for the halogen exchange to occur efficiently. | gla.ac.uk |

| Reactant Ratios (HF/Substrate) | The ratio of reactants can influence selectivity. | Affects the equilibrium position and can suppress side reactions, leading to a higher yield of the desired product. | gla.ac.uk |

Environmental Chemistry and Atmospheric Fate Research of Tetrachlorotetrafluoropropane

Atmospheric Transport, Dispersion, and Lifetimes

Once released into the atmosphere, tetrachlorotetrafluoropropane, like other CFCs, is subject to atmospheric transport and dispersion. Due to its low reactivity and high stability in the troposphere, it is not significantly removed by natural processes such as precipitation or oxidation by hydroxyl (OH) radicals. inchem.orgnasa.gov This stability results in a long atmospheric lifetime, a characteristic feature of CFCs which can range from 40 to 150 years. epd.gov.hk This extended persistence allows atmospheric mixing processes to transport it globally, including vertically into the stratosphere. epd.gov.hkeos.org

Atmospheric transport models, which range from simpler two-dimensional models to more complex three-dimensional ones, are used by scientists to simulate the movement of long-lived gases like CFCs and estimate their emissions based on atmospheric observations. eos.orgcopernicus.orgnoaa.gov The long lifetime of tetrachlorotetrafluoropropane is a critical factor, as it ensures the molecule remains intact long enough to reach the high-altitude regions of the stratosphere, where it can be broken down by intense ultraviolet radiation. inchem.orgepd.gov.hk

Below is a table summarizing key environmental data for Tetrachlorotetrafluoropropane (CFC-214).

| Property | Value | Source(s) |

| Chemical Formula | C₃Cl₄F₄ | epa.gov |

| Ozone Depletion Potential (ODP) | 1.0 | epa.goviosrjen.orgtheozonehole.orgeumonitor.eu |

| Global Warming Potential (GWP-100yr) | 8,500 | epa.gov |

| Atmospheric Lifetime | Long (characteristic of CFCs, 40-150 years) | epd.gov.hk |

| Classification | Class I Ozone-Depleting Substance | epa.govtheozonehole.org |

Role of Tetrachlorotetrafluoropropane as an Ozone-Depleting Substance (ODS) in Stratospheric Chemistry

Tetrachlorotetrafluoropropane (CFC-214) is classified as a potent ozone-depleting substance (ODS) and is controlled under international agreements like the Montreal Protocol. theozonehole.orgunep.orgfao.org It is assigned an Ozone Depletion Potential (ODP) of 1.0, which is the benchmark value assigned to CFC-11, indicating it has a comparable potential to destroy ozone on a per-mass basis. epa.goviosrjen.orgwikipedia.org

Its role in stratospheric chemistry is centered on the catalytic destruction of ozone by the chlorine atoms it releases upon photolysis. epd.gov.hknih.gov A single chlorine atom can initiate a catalytic cycle that destroys tens of thousands of ozone molecules before it is eventually removed from the stratosphere. epd.gov.hkkingspan.com

The catalytic cycle can be simplified as follows:

Initiation: Cl• is released from C₃Cl₄F₄ by UV radiation.

Ozone Destruction:

Cl• + O₃ → ClO• + O₂

ClO• + O → Cl• + O₂

Net Result: O₃ + O → 2O₂

The chlorine atom is regenerated in the second step, allowing it to destroy another ozone molecule. This cycle efficiently converts ozone (O₃) back to molecular oxygen (O₂), reducing the concentration of ozone in the stratosphere and diminishing the ozone layer's ability to absorb harmful UV-B radiation. nih.govpsu.edunoaa.gov

Evaluation of Ozone Depletion Potential (ODP) and Atmospheric Modeling

The Ozone Depletion Potential (ODP) is a relative measure of a substance's capacity to destroy stratospheric ozone. epa.gov The ODP of a compound is calculated relative to CFC-11 (Trichlorofluoromethane), which is assigned a reference value of 1.0. epa.govmueller-elektronik.ch Tetrachlorotetrafluoropropane (CFC-214) is recognized as a substance with a significant potential to deplete the ozone layer. theozonehole.org

Atmospheric models are crucial for estimating the ODP of such compounds. These models consider factors like the substance's atmospheric lifetime, its molecular weight, and its ability to break down under ultraviolet (UV) radiation in the stratosphere. iosrjen.orgpublications.gc.ca Fully halogenated CFCs, like tetrachlorotetrafluoropropane, are inert in the lower atmosphere (troposphere) and are only broken down by intense UV radiation in the stratosphere. iosrjen.org This process releases chlorine atoms, which then catalytically destroy ozone molecules. iosrjen.org It is estimated that a single chlorine atom can destroy over 100,000 ozone molecules before it is removed from the stratosphere. iosrjen.org

International scientific assessments have assigned an ODP value of 1.0 to tetrachlorotetrafluoropropane. iosrjen.orgunep.orgunep.orgunep.orgeuropa.euadmin.chesu-services.chmp.gov.inusfk.mil This value underscores its potency as an ozone-depleting substance, equivalent to that of CFC-11.

Table 1: Ozone Depletion Potential (ODP) of Tetrachlorotetrafluoropropane and Other Selected Substances

| Compound | Formula | ODP |

| Tetrachlorotetrafluoropropane (CFC-214) | C₃Cl₄F₄ | 1.0 unep.orgunep.orgeuropa.eu |

| Trichlorofluoromethane (CFC-11) | CCl₃F | 1.0 epa.gov |

| Carbon Tetrachloride | CCl₄ | 1.1 unep.org |

| 1,1,1-Trichloroethane (Methyl Chloroform) | C₂H₃Cl₃ | 0.1 unep.org |

This table presents ODP values as defined by the Montreal Protocol.

Historical and Contemporary Atmospheric Concentration Trends

While there is extensive data on the atmospheric trends of major greenhouse gases like carbon dioxide, methane, and nitrous oxide, and even for more abundant perfluorocarbons (PFCs), specific historical and contemporary atmospheric concentration data for tetrachlorotetrafluoropropane is not widely reported in major atmospheric monitoring programs. europa.euipcc.ch Atmospheric monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), track a wide array of substances, but detailed trend data for less common compounds like tetrachlorotetrafluoropropane can be scarce. europa.eucopernicus.org

Policy-Relevant Scientific Assessments within International Protocols

Tetrachlorotetrafluoropropane is explicitly listed as a controlled substance under the Montreal Protocol on Substances that Deplete the Ozone Layer. unep.orgunep.org It is classified as a Group I substance in Annex B of the protocol. unep.org This classification mandates the control of its production and consumption, leading to a global phase-out. epd.gov.hkepa.govlexmark.com

The Protocol's scientific assessment panels continuously evaluate substances based on their environmental impact. un.org Tetrachlorotetrafluoropropane, identified as CFC-214, is recognized as a Class I ozone-depleting substance. lexmark.comsynquestlabs.com European Union regulations, such as Regulation (EC) No 1005/2009, also list tetrachlorotetrafluoropropane as a controlled substance with an ODP of 1.0, reinforcing the international consensus on its environmental threat. europa.eu These policy frameworks are designed to eliminate the production and use of such chemicals to facilitate the recovery of the ozone layer. europa.eu

Classification and Research within Per- and Polyfluoroalkyl Substances (PFAS) Frameworks

The classification of halogenated compounds is a critical aspect of environmental research and regulation. The inclusion of a substance within the broad category of per- and polyfluoroalkyl substances (PFAS) has significant implications for its monitoring and management.

Structural Criteria and Definitions for PFAS Designation in Environmental Research

The definition of PFAS has evolved to be more inclusive. In 2021, the Organisation for Economic Co-operation and Development (OECD) put forward a widely accepted definition: "PFASs are defined as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom (without any H/Cl/Br/I atom attached to it)". foodpackagingforum.orgwillbrownsberger.comacs.org This means a substance must contain at least a perfluorinated methyl group (–CF₃) or a perfluorinated methylene group (–CF₂–) to be considered a PFAS. foodpackagingforum.orgacs.org

Based on this common OECD definition, tetrachlorotetrafluoropropane (C₃Cl₄F₄) would not be classified as a PFAS. Its molecular structure consists of a three-carbon propane (B168953) backbone with both chlorine and fluorine atoms attached. None of its isomers, such as 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane or 1,1,2,2-tetrafluoro-1,2,3,3-tetrachloropropane, contain a fully fluorinated methyl (–CF₃) or methylene (–CF₂–) group, as the carbon atoms are also bonded to chlorine. foodpackagingforum.orgoup.com

However, it is important to note that definitions can vary. Some broader definitions might include any chemical with a fully fluorinated carbon atom, or be based on a certain percentage of fluorine in the molecule, which could potentially include compounds like tetrachlorotetrafluoropropane under specific, less common frameworks. oup.comyordasgroup.com For instance, the bluesign® Restricted Substances List (RSL) follows the OECD-based definition but also lists specific CFCs, including tetrachlorotetrafluoropropane, under its "PFAS phase-out" section, indicating its relevance in the context of fluorinated substance restrictions. bluesign.com

Table 2: Comparison of Tetrachlorotetrafluoropropane Structure with OECD PFAS Definition

| Structural Moiety | Present in Tetrachlorotetrafluoropropane (C₃Cl₄F₄)? | OECD PFAS Criterion |

| Perfluorinated Methyl Group (–CF₃) | No | Required |

| Perfluorinated Methylene Group (–CF₂–) | No | Required |

This table illustrates that tetrachlorotetrafluoropropane does not meet the structural criteria of the most widely accepted PFAS definition from the OECD because its fluorinated carbons are also bonded to chlorine atoms. foodpackagingforum.orgacs.org

Analytical Challenges in Environmental Monitoring of PFAS Isomers

The environmental monitoring of halogenated compounds, including isomers of substances like tetrachlorotetrafluoropropane, presents significant analytical challenges. The existence of multiple isomers for a single molecular formula complicates detection and quantification. almerja.commsu.edulibretexts.org For example, propane can have numerous dichlorinated and trichlorinated isomers, and this complexity increases with further halogenation. almerja.commsu.edulibretexts.org

In the context of environmental analysis, particularly with gas chromatography-mass spectrometry (GC-MS), which is a common technique for these compounds, several issues arise:

Co-elution: Different isomers can have very similar chemical properties, leading them to elute from the gas chromatography column at nearly the same time, making individual quantification difficult. nih.gov

Lack of Analytical Standards: Certified reference standards may not be commercially available for every possible isomer of a compound, which is essential for accurate identification and quantification.

Similar Fragmentation Patterns: In mass spectrometry, different isomers can break apart into similarly sized fragments, leading to ambiguous identifications if chromatographic separation is incomplete. nih.gov

System Contamination: Highly halogenated compounds can contaminate the analytical instrumentation, such as the GC injection port and the mass spectrometer's ion source, leading to reduced sensitivity and requiring frequent maintenance. nih.gov

These challenges mean that monitoring programs often focus on a limited number of target isomers or report a total concentration for a given chemical formula, potentially overlooking the environmental presence and fate of other, less common isomers.

Theoretical and Computational Studies of Tetrachlorotetrafluoropropane

Quantum Chemical Calculations of Molecular Structure, Stability, and Electronic Properties

Quantum chemical calculations are essential for determining the three-dimensional structure, stability, and electronic characteristics of molecules. research-solution.com For tetrachlorotetrafluoropropane, several isomers exist, with the arrangement of chlorine and fluorine atoms influencing their stability and properties.

Public databases provide some basic computed data for specific isomers. For example, for 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane (also known as CFC-214cb), the following properties have been computed:

| Property | Value | Source |

| Molecular Formula | C₃Cl₄F₄ | PubChem nih.gov |

| Molecular Weight | 253.8 g/mol | PubChem nih.gov |

| XLogP3-AA | 4.1 | PubChem nih.gov |

| IUPAC Name | 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane | PubChem nih.gov |

| Monoisotopic Mass | 251.869024 Da | ChemSpider chemspider.com |

This table is interactive. Users can sort and filter the data.

While these values are available, detailed quantum chemical studies exploring the potential energy surface, conformational analysis, and electronic properties (such as HOMO-LUMO gaps and molecular electrostatic potential maps) for tetrachlorotetrafluoropropane isomers are not found in the surveyed literature. Conformational analysis on related, simpler chlorofluoropropanes has been performed using a combination of classical energy calculations and NMR analysis, indicating that both steric and polar interactions are crucial in determining conformational stabilities. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms, including the identification of transition states, is a key application of computational chemistry for understanding chemical transformations. acs.org Such studies can elucidate degradation pathways or synthetic routes. For instance, theoretical investigations into the isomerization and dissociation of related compounds like CF₃CH₂Cl have utilized electronic structure theory and direct dynamics simulations to map out complex reaction pathways, including halogen exchange mechanisms. acs.org

However, no specific studies modeling the reaction mechanisms, transition states, or potential degradation pathways for any isomer of tetrachlorotetrafluoropropane were identified. Research on other chlorofluorocarbons suggests that potential reactions could involve 1,2-halogen-exchange or HCl elimination, but these have not been computationally modeled for C₃Cl₄F₄. acs.orgunca.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra (like IR and Raman) to confirm molecular structures. chemrxiv.orgnasa.gov This involves calculating vibrational frequencies and intensities. olemiss.edu For many molecules, methods like DFT can produce theoretical spectra that closely match experimental results, aiding in the assignment of vibrational modes. chemrxiv.orgnih.gov

Experimental IR spectra for isomers such as 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane are noted as available in databases like the NIST Chemistry WebBook. nih.govdocbrown.info The PubChem entry for this isomer also references an experimental FTIR spectrum. nih.gov However, a detailed computational study that predicts the vibrational spectrum of any tetrachlorotetrafluoropropane isomer and validates it against these experimental data is not available in the literature.

Thermochemical Calculations Relevant to Environmental Fate and Degradation

Thermochemical calculations are vital for predicting the stability, reactivity, and environmental fate of chemical compounds. regulations.gov High-level ab initio methods can compute thermochemical properties like enthalpy of formation with high accuracy. datapdf.com Computational frameworks have also been developed to predict biodegradation pathways for environmental pollutants by evaluating the thermodynamic feasibility of potential reactions. nih.govmdpi.com

Despite the importance of such data for chlorofluorocarbons due to their environmental impact, specific thermochemical calculations or detailed modeling of the environmental fate and degradation of tetrachlorotetrafluoropropane isomers were not found. General reviews on the degradation of polymers mention that abiotic factors like UV radiation and oxidation are key initiators of degradation, but these are not specific to the target compound. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Transport

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insight into intermolecular interactions and transport properties in condensed phases. googleapis.com This method can be used to calculate properties like density, viscosity, and diffusion coefficients.

No literature was found describing molecular dynamics simulations performed on tetrachlorotetrafluoropropane. Such studies would be valuable for understanding its physical properties in liquid or mixed phases and its interactions with other molecules in various environments.

Advanced Analytical Research Methodologies for Tetrachlorotetrafluoropropane Analysis

Development and Validation of Targeted Analytical Methods

Targeted analytical methods are designed to search for specific, predetermined compounds. These methods are optimized for maximum sensitivity and accuracy, making them ideal for quantitative analysis once the compound of interest is known.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like tetrachlorotetrafluoropropane. lucideon.comfilab.fr Its high chromatographic resolution and the specificity of mass spectrometric detection make it exceptionally suitable for separating tetrachlorotetrafluoropropane isomers from complex mixtures and providing both qualitative and quantitative data. lucideon.comtokin.com The compound's volatility allows it to be readily analyzed by GC without the need for chemical derivatization. restek.com

In a typical GC-MS analysis, the sample is injected into a heated port to vaporize the components. The gaseous mixture is then carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a stationary phase coated on the column's inner wall. shimadzu.eu As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). lucideon.com The resulting mass spectrum provides a molecular fingerprint that can be used for identification, often by comparison to spectral libraries. researchgate.net For quantitative analysis, the instrument is calibrated with standards of known concentration. cleancontrolling.com

Table 1: Typical GC-MS Parameters for Volatile Halogenated Compound Analysis

| Parameter | Typical Setting/Value | Purpose |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |

| Injector Temp. | 200 - 280 °C | Ensures rapid volatilization of the analyte. |

| Column Type | Fused silica (B1680970) capillary (e.g., Rtx-200ms) restek.com | Provides high-resolution separation of isomers. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 300°C) | Optimizes separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

| MS Detector Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for sensitive quantification. thermofisher.com |

While GC-MS is the primary tool for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages for analyzing contaminants in complex sample matrices such as biological fluids, wastewater, or food. measurlabs.comrsc.org Matrix effects, where co-eluting compounds interfere with the ionization of the target analyte, can be a major challenge in quantitative analysis. rsc.orgchromatographyonline.com LC-MS/MS provides exceptional sensitivity and specificity that can help overcome these issues. measurlabs.com

For a compound like tetrachlorotetrafluoropropane, which is highly volatile, direct LC-MS analysis is not standard. However, the technique is invaluable for analyzing less volatile degradation products or for samples where the matrix is not amenable to GC analysis without extensive and potentially problematic cleanup procedures. nih.govmdpi.com LC-MS/MS involves separating compounds via liquid chromatography before they are ionized (e.g., by electrospray ionization, ESI) and analyzed by two mass spectrometers in series (tandem MS). measurlabs.com The first MS selects the parent ion of the target analyte, which is then fragmented in a collision cell. The second MS analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. rsc.org

Table 2: Applicability of LC-MS/MS for Tetrachlorotetrafluoropropane and its Metabolites

| Feature | Assessment for Tetrachlorotetrafluoropropane Analysis |

| Sensitivity | Very high; capable of detecting trace levels (ng/L to pg/L). rsc.orglcms.cz |

| Specificity | Excellent, due to SRM/MRM capabilities, which can distinguish the analyte from matrix interferences. measurlabs.com |

| Matrix Effects | Can be significant but are manageable through strategies like stable isotope dilution or matrix-matched calibration. rsc.orgchromatographyonline.com |

| Volatility | A major challenge for the parent compound; better suited for less volatile transformation products. |

| Sample Type | Ideal for complex aqueous or biological samples (e.g., wastewater, plasma) that are difficult to analyze by GC. mdpi.com |

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown compounds and confirming the structure of known ones. ifremer.frthermofisher.com Unlike nominal mass instruments (like standard quadrupoles), which measure mass to the nearest integer, HRMS instruments (such as Orbitrap or Time-of-Flight, TOF) can measure mass with very high accuracy (typically <5 ppm). lcms.czresearchgate.net This precision allows for the determination of a compound's elemental formula.

For tetrachlorotetrafluoropropane (C₃Cl₄F₄), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental composition. This is crucial in non-targeted screening where numerous unknown compounds are detected. ifremer.fr Furthermore, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature. HRMS can accurately measure the masses and relative abundances of these isotopologues, providing a high degree of confidence in the identification of chlorinated compounds. ifremer.fr

Table 3: Theoretical Isotopic Profile for the C₃Cl₄F₄ Molecular Ion

| Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₃¹²Cl₄³⁵F₄¹⁹ | 251.8690 | 100.00 |

| C₃¹²Cl₃³⁵Cl¹³⁷F₄¹⁹ | 253.8661 | 129.86 |

| C₃¹²Cl₂³⁵Cl₂³⁷F₄¹⁹ | 255.8631 | 63.24 |

| C₃¹²Cl¹³⁵Cl₃³⁷F₄¹⁹ | 257.8602 | 13.68 |

| C₃¹²Cl₄³⁷F₄¹⁹ | 259.8572 | 1.10 |

Note: Table generated based on isotopic principles; slight variations may occur in measured spectra.

Non-Targeted Analytical Approaches for Comprehensive Environmental Profiling

While targeted methods quantify known chemicals, non-targeted analysis (NTA) aims to identify the broadest possible range of chemicals present in a sample, including those not previously expected. biorxiv.orgmst.dk This approach is essential for discovering new contaminants, transformation products, and understanding the complete chemical profile of a sample. nih.gov NTA typically employs HRMS, often coupled with either GC or LC, to acquire comprehensive data. biorxiv.org

In the context of tetrachlorotetrafluoropropane, an NTA workflow could be used to screen an environmental water or soil sample for all detectable halogenated compounds. gre.ac.uk The process involves acquiring full-scan HRMS data and then using sophisticated software to mine the data for features with characteristics of halogenated compounds, such as specific mass defects and isotopic patterns. ifremer.frnih.gov This allows for the putative identification of tetrachlorotetrafluoropropane isomers and any related substances, which can then be confirmed using authentic standards if available. sepscience.com NTA is a powerful hypothesis-generating tool that can guide further targeted research and risk assessment. gre.ac.ukchromatographyonline.com

Advanced Spectroscopic Characterization Techniques in Research

Beyond mass spectrometry, other advanced spectroscopic techniques are vital for the unambiguous structural characterization of chemical compounds in a research setting. ki.siuniv-lille1.fr These methods provide detailed information about the molecular structure, bonding, and connectivity of atoms. nanografi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. magritek.com It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds like tetrachlorotetrafluoropropane, ¹⁹F NMR is particularly informative.

The analysis of tetrachlorotetrafluoropropane isomers by NMR provides unambiguous structural data. capes.gov.br Each magnetically unique fluorine and carbon atom in a molecule produces a distinct signal in the ¹⁹F and ¹³C NMR spectra, respectively. The chemical shift of the signal indicates the electronic environment of the nucleus, while the splitting pattern (multiplicity), caused by spin-spin coupling with neighboring nuclei, reveals how the atoms are connected. magritek.com For example, the number of signals in the ¹⁹F NMR spectrum of a C₃Cl₄F₄ isomer and their coupling patterns can definitively establish the fluorine atom positions and thus identify the isomer.

Table 4: Hypothetical NMR Characteristics for Distinguishing Tetrachlorotetrafluoropropane Isomers

| Isomer Structure | Example | Expected ¹⁹F NMR Signals | Expected ¹³C NMR Signals | Key Distinguishing Feature |

| Symmetrical | 1,3-Dichloro-1,1,3,3-tetrafluoropropane | 1 signal (triplet) | 2 signals | High symmetry leads to fewer signals. |

| Asymmetrical | 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane nih.gov | 2 signals (singlets or complex multiplets) | 3 signals | Lack of symmetry results in more unique signals for each C and F environment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of a compound. horiba.com These complementary methods measure the vibrational energies of molecular bonds. edinst.com When applied to tetrachlorotetrafluoropropane, they can generate a unique spectroscopic "fingerprint," allowing for its identification and structural characterization. renishaw.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a molecular vibration leads to a change in the molecule's dipole moment. nist.gov In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser), where the energy shift in the scattered light corresponds to the vibrational modes of the molecule. horiba.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com Because the selection rules for the two techniques differ, they provide complementary information about the vibrational modes. renishaw.com

For a molecule like tetrachlorotetrafluoropropane (C₃Cl₄F₄), the vibrational spectra would be dominated by absorptions corresponding to the stretching and bending of its constituent bonds. The key vibrational modes expected are:

C-F (Carbon-Fluorine) stretching: Typically strong in the IR spectrum, appearing in the 1400-1000 cm⁻¹ region.

C-Cl (Carbon-Chlorine) stretching: Generally found in the 850-550 cm⁻¹ region. The intensity of these bands can vary.

C-C (Carbon-Carbon) stretching: These are often weaker and appear in the 1200-800 cm⁻¹ range.

Bending Modes: Deformations such as C-C-C bending, and various C-F and C-Cl bending modes occur at lower frequencies (below 600 cm⁻¹).

The exact frequencies and intensities of these bands are highly sensitive to the specific isomeric structure of the tetrachlorotetrafluoropropane molecule. For example, the vapor-phase IR spectrum for the isomer 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane shows characteristic absorption bands that can be used for its identification. nist.govlibretexts.org By analyzing the presence, position, and pattern of these vibrational bands, researchers can distinguish between different isomers and identify the compound conclusively. uwtsd.ac.uk

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity | Comments |

|---|---|---|---|---|

| C-F Stretch | 1400 - 1000 | Strong | Variable | Highly characteristic for fluorinated compounds. |

| C-C Stretch | 1200 - 800 | Weak to Medium | Medium to Strong | Provides information on the carbon backbone. |

| C-Cl Stretch | 850 - 550 | Strong | Strong | A key indicator for chlorinated alkanes. |

| Deformation/Bending Modes | < 600 | Medium to Strong | Medium to Strong | Comprises the "fingerprint region" sensitive to overall molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. copernicus.org This technique is particularly useful for compounds containing chromophores—groups of atoms that absorb light.

Saturated chlorofluorocarbons (CFCs) like tetrachlorotetrafluoropropane lack traditional chromophores such as double bonds or aromatic rings. The electrons in their C-C, C-Cl, and C-F single bonds are in sigma (σ) orbitals. The energy required to excite these electrons to anti-bonding (σ*) orbitals is very high, meaning that absorption occurs at short wavelengths in the vacuum ultraviolet (VUV) or far-UV region, typically below 230 nm. copernicus.orgnasa.govmdpi.com Therefore, tetrachlorotetrafluoropropane is expected to be transparent in the standard UV-Vis range (230-800 nm).

| Compound | Formula | Measurement Wavelength Range (nm) | Significance of Absorption | Reference |

|---|---|---|---|---|

| CFC-11 (Trichlorofluoromethane) | CFCl₃ | 184.95 - 230 | Primary removal via stratospheric UV photolysis. | mdpi.com |

| CFC-112 (Tetrachlorodifluoroethane) | CCl₂FCCl₂F | 192.5 - 235 | Determines atmospheric lifetime and ozone depletion potential. | copernicus.orgnasa.gov |

| CFC-112a (Trichlorotrifluoroethane) | CCl₃CClF₂ | 192.5 - 235 | Leads to removal in the stratosphere by UV photolysis. | copernicus.orgnasa.gov |

| CFC-113a (Trichlorotrifluoroethane) | CCl₃CF₃ | 192.5 - 235 | Key factor in calculating atmospheric lifetime. | copernicus.orgnasa.gov |

Sorption and Environmental Transport Characterization Techniques

Sorption is a critical process that governs the fate and transport of chemical compounds in the environment. It controls the distribution of a substance between a solid phase (like soil or sediment) and a liquid phase (like water), thereby influencing its mobility, bioavailability, and persistence. researchgate.netnih.gov

Determination of Sorption Isotherms and Mechanisms in Environmental Media

Sorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of a contaminant sorbed onto a solid matrix and its concentration in the surrounding solution at a constant temperature. frontierspartnerships.org Determining the sorption isotherm for tetrachlorotetrafluoropropane is essential for predicting its behavior in soil and aquatic systems. This is typically done through batch equilibrium experiments, where known quantities of the compound in an aqueous solution are mixed with a specific environmental medium (e.g., soil, sediment) until equilibrium is reached. The concentrations in both the solid and liquid phases are then measured.

The resulting data are fitted to various isotherm models to understand the sorption mechanism. Common models include:

Linear Isotherm: Assumes a constant partitioning ratio, independent of concentration. It is often valid at low contaminant concentrations.

Freundlich Isotherm: An empirical model that describes non-ideal and reversible sorption on heterogeneous surfaces. It is widely used for organic pollutants in soil.

Langmuir Isotherm: This model assumes monolayer sorption onto a finite number of identical and equivalent sites on the sorbent surface.

For a hydrophobic compound like tetrachlorotetrafluoropropane, the primary sorption mechanism in soil and sediment is expected to be partitioning into the natural organic matter. epa.gov This is a hydrophobic interaction where the nonpolar molecule preferentially moves from the polar water phase into the nonpolar organic carbon phase of the solid matrix. researchgate.net Other potential mechanisms could include adsorption onto mineral surfaces, though this is generally less significant for nonpolar organic compounds. nih.gov

| Isotherm Model | Equation | Key Parameters | Underlying Assumptions |

|---|---|---|---|

| Linear | Cs = Kd * Ce | Kd (Distribution Coefficient) | Sorption sites are unlimited; partitioning is independent of concentration. |

| Freundlich | Cs = KF * Ce1/n | KF (Freundlich capacity factor), 1/n (Sorption intensity) | Sorption occurs on a heterogeneous surface; multilayer sorption is possible. |

| Langmuir | Cs = (Qmax * KL * Ce) / (1 + KL * Ce) | Qmax (Maximum sorption capacity), KL (Langmuir constant) | Sorption is monolayer and occurs at specific homogeneous sites; no further sorption can occur once a site is occupied. |

| Cs = equilibrium concentration on solid; Ce = equilibrium concentration in solution. |

Studies on Distribution Coefficients (Kd) and Organic Carbon Normalized Partition Coefficients (Koc)

To quantify and compare the sorption potential of tetrachlorotetrafluoropropane, two key coefficients are used: the soil-water distribution coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). epa.govnih.gov

The Distribution Coefficient (Kd) is the ratio of the chemical's concentration in the sorbed phase to its concentration in the aqueous phase at equilibrium. nih.gov It is an empirically measured value specific to a particular soil or sediment under specific conditions.

The Organic Carbon-Normalized Partition Coefficient (Koc) is used to standardize the sorption potential of a compound across different soils by normalizing the Kd value to the fraction of organic carbon (foc) in the soil. nih.gov The relationship is given by:

Koc = (Kd / foc)

This normalization is based on the understanding that for hydrophobic organic compounds, sorption is predominantly controlled by the organic carbon content of the soil. epa.gov A high Koc value indicates strong sorption to organic matter, leading to lower mobility in the environment. Conversely, a low Koc suggests weak sorption and higher mobility, increasing the potential for leaching into groundwater.

While experimental Koc values for tetrachlorotetrafluoropropane are not documented, its properties suggest it would be high. The calculated octanol-water partition coefficient (log Kow) for the isomer 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane is 4.1, indicating high hydrophobicity. d-nb.info Since log Koc is often strongly correlated with log Kow for nonpolar compounds, it can be inferred that tetrachlorotetrafluoropropane would have a significant tendency to sorb to soil organic matter. researchgate.net

| Coefficient | Definition | Significance for Tetrachlorotetrafluoropropane | Factors Influencing Value |

|---|---|---|---|

| Distribution Coefficient (Kd) | Ratio of sorbed to dissolved concentration in a specific soil. | Indicates partitioning in a specific location. A higher Kd means less mobility. | Soil organic carbon content, clay content, pH, temperature. |

| Organic Carbon Partition Coefficient (Koc) | Kd normalized to the fraction of organic carbon (foc). | Allows comparison of sorption potential across different soils. Expected to be high due to hydrophobicity. | Primarily dependent on the chemical's intrinsic properties (e.g., hydrophobicity, molecular structure). |

| Octanol-Water Partition Coefficient (Kow) | Ratio of concentration in octanol (B41247) to concentration in water. | Used to estimate Koc. A high log Kow (e.g., 4.1 for an isomer) implies a high Koc. | A fundamental physicochemical property of the compound. |

Research Applications and Comparative Studies Involving Tetrachlorotetrafluoropropane

Tetrachlorotetrafluoropropane, a fully halogenated chlorofluorocarbon (CFC), has been a subject of scientific inquiry primarily within the broader context of fluorocarbon chemistry and environmental science. Its research applications and comparative analyses have contributed to a deeper understanding of the properties, behavior, and impact of halogenated compounds.

Q & A

Q. What frameworks are recommended for integrating multi-omics data in mechanistic studies of the compound’s endocrine disruption potential?

- Methodology : Combine transcriptomics (RNA-seq), proteomics (SWATH-MS), and metabolomics (NMR) to map signaling pathways. Use pathway enrichment tools (e.g., DAVID, KEGG) and validate with CRISPR-Cas9 knockouts. Align with FINER criteria to ensure ethical and translational relevance .

Guidance for Methodological Rigor

- Data Contradiction Analysis : Apply triangulation by cross-validating experimental, computational, and literature data. Use PRISMA frameworks for systematic reviews to identify bias in existing studies .

- Experimental Design : Align objectives with measurable outcomes (e.g., purity thresholds, detection limits) using SMART criteria. Reference IUPAC protocols for reproducibility .

- Literature Synthesis : Map knowledge gaps via citation analysis tools (e.g., VOSviewer) and prioritize hypotheses using PICO (Population, Intervention, Comparison, Outcome) frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.